Ammonium pyridin-2-ylmethanesulfonate

Description

Structural Classification and Nomenclature

Molecular Structure and Classification

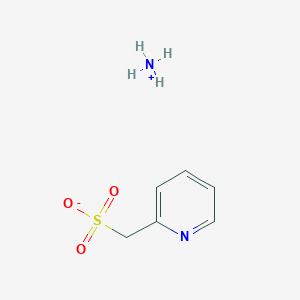

Ammonium pyridin-2-ylmethanesulfonate (C₆H₇NO₃S) consists of two primary components:

- Pyridine ring : A six-membered aromatic heterocycle containing one nitrogen atom at the 2-position.

- Methanesulfonate group : A sulfonate (-SO₃⁻) moiety attached to a methyl group, which is further bonded to the pyridine ring at the 2-position.

The compound exists as a zwitterionic structure, with the sulfonate group acting as the anion and the ammonium ion (NH₄⁺) as the cation. This configuration arises from the neutralization of pyridine-2-methanesulfonic acid with ammonia.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇NO₃S | |

| Molecular Weight | 173.18 g/mol | |

| CAS Number | 1330529-05-9 | |

| EC Number | 970-042-0 |

Functional Groups

Nomenclature and IUPAC Conventions

The compound adheres to IUPAC naming rules for sulfonate salts:

- Parent acid : Pyridine-2-methanesulfonic acid (C₆H₇NO₃S).

- Counterion : Ammonium (NH₄⁺), derived from ammonia neutralization.

The suffix "-ate" denotes the anion, while the cation (ammonium) is named separately. Synonyms include this compound and azanium pyridin-2-ylmethanesulfonate.

Structure

2D Structure

Properties

CAS No. |

1330529-05-9 |

|---|---|

Molecular Formula |

C6H10N2O3S |

Molecular Weight |

190.22 g/mol |

IUPAC Name |

azane;pyridin-2-ylmethanesulfonic acid |

InChI |

InChI=1S/C6H7NO3S.H3N/c8-11(9,10)5-6-3-1-2-4-7-6;/h1-4H,5H2,(H,8,9,10);1H3 |

InChI Key |

OELDOELGFSKRFL-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)CS(=O)(=O)[O-].[NH4+] |

Canonical SMILES |

C1=CC=NC(=C1)CS(=O)(=O)O.N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The most common synthetic route to ammonium pyridin-2-ylmethanesulfonate involves two main steps:

Step 1: Formation of Pyridin-2-ylmethanesulfonate Intermediate

This step generally consists of activating the hydroxyl group on a pyridin-2-ylmethanol derivative by converting it into a methanesulfonate ester. Methanesulfonyl chloride (MsCl) is typically used as the sulfonylating agent in the presence of a base such as triethylamine or pyridine. The reaction is often carried out in an aprotic solvent like dichloromethane or acetonitrile at low temperatures (0–5°C) to prevent side reactions and degradation.

Step 2: Conversion to Ammonium Salt

The methanesulfonate intermediate is then treated with an ammonium source, such as aqueous ammonium hydroxide or ammonium hydroxide in an alcoholic solvent, to afford the this compound salt. This step may require elevated temperatures (around 70°C) and sealed reaction vessels to maintain ammonia concentration and improve reaction rates.

Detailed Experimental Findings and Optimization

Drawing from analogous sulfonate and ammonium salt syntheses, such as the preparation of 3-amino-1-benzhydrylazetidine mesylate and its ammonium salt, several critical parameters have been identified that influence the efficiency and yield of the preparation:

| Parameter | Optimal Conditions | Notes |

|---|---|---|

| Sulfonylation reagent | Methanesulfonyl chloride (1.1–1.2 equiv) | High purity MsCl ensures complete conversion |

| Base | Triethylamine (1.5 equiv) | Acts as acid scavenger; preferable over pyridine for better yields and easier workup |

| Solvent | Acetonitrile or dichloromethane | Acetonitrile facilitates product isolation by water addition |

| Temperature (sulfonylation) | 0 to 5°C | Low temperature minimizes side reactions |

| Ammonium source | 28% aqueous ammonium hydroxide or NH3/MeOH | Aqueous ammonium hydroxide preferred for scalability and safety |

| Temperature (amination) | 70–75°C | Elevated temperature accelerates nucleophilic substitution |

| Reaction vessel | Sealed Parr reactor or closed system | Maintains ammonia pressure, improves yield, and suppresses byproduct formation |

| Reaction time | 3 hours | Sufficient for near-complete conversion |

| Workup | Filtration, extraction with diisopropyl ether, salt precipitation | Efficient isolation of ammonium salt as monoacetate or free base |

These conditions were optimized in related systems to achieve yields of 72–84% for the ammonium salt product with minimal byproducts such as dimers or ring-opened species.

Mechanistic Insights

- The sulfonylation step converts the hydroxyl group into a good leaving group (methanesulfonate), enabling nucleophilic substitution.

- The ammonium ion then displaces the methanesulfonate group via an SN2 mechanism to form the this compound.

- Elevated pressure and temperature in a sealed reactor enhance the nucleophilic substitution rate by increasing ammonia concentration and favoring the desired product formation.

- The use of aqueous ammonium hydroxide avoids the need for hazardous reagents such as hydrazine or azides and reduces waste and cost.

Comparative Table of Preparation Methods

| Method Aspect | Description | Advantages | Disadvantages |

|---|---|---|---|

| Sulfonylation Reagents | Methanesulfonyl chloride with triethylamine | High yield, clean reaction | Requires low temperature control |

| Solvent Choice | Acetonitrile preferred over pyridine or DCM | Facilitates isolation, easier workup | Some solvents may require careful disposal |

| Ammonium Source | 28% aqueous ammonium hydroxide vs. NH3/MeOH | Aqueous NH4OH is safer, cheaper, scalable | Methanolic ammonia less available commercially |

| Reaction Vessel | Parr reactor or sealed flask | Maintains pressure, improves yield | Requires specialized equipment |

| Yield | 72–84% | High yield with optimized conditions | Lower yields if conditions are not optimized |

| Byproduct Formation | Minimal dimer and ring-opening byproducts | Controlled by reaction conditions | Poor control leads to impurities |

Summary and Recommendations

The preparation of this compound is efficiently achieved via methanesulfonylation of pyridin-2-ylmethanol derivatives followed by ammonium salt formation using aqueous ammonium hydroxide under controlled temperature and pressure. The use of triethylamine as a base and acetonitrile as solvent in the sulfonylation step, combined with sealed reactor conditions for the ammonium substitution, provides high yields and purity.

This method avoids hazardous reagents, minimizes waste, and is amenable to scale-up, making it suitable for industrial and research applications.

Chemical Reactions Analysis

Types of Reactions: Ammonium pyridin-2-ylmethanesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of pyridine derivatives with reduced sulfonate groups.

Substitution: The pyridine ring can undergo substitution reactions, where functional groups replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed:

Oxidation: Pyridine-2-sulfonic acid.

Reduction: Pyridine derivatives with reduced sulfonate groups.

Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

APMS has garnered attention for its potential therapeutic applications. It serves as an intermediate in the synthesis of various biologically active compounds.

Antidepressants and Analgesics:

Research indicates that derivatives of pyridin-2-ylmethanesulfonate exhibit antidepressant and analgesic properties. The synthesis of these compounds often involves reductive amination reactions, highlighting the importance of APMS as a precursor in drug development .

Case Study: Synthesis of Antidepressants

A notable study demonstrated the synthesis of pyridin-2-yl-methylamine derivatives from APMS, which were evaluated for their pharmacological activities. The results showed promising antidepressant effects, suggesting that APMS can be effectively utilized in developing new antidepressants .

Biochemical Applications

APMS is also significant in biochemical research, particularly in enzyme catalysis and as a reagent in various biochemical assays.

Enzyme Inhibition:

APMS has been studied for its role as an inhibitor in enzyme activity, particularly in studies involving ammonia-lyases. These enzymes catalyze deamination reactions and are crucial for synthesizing optically pure fine chemicals .

Case Study: Enzyme Activity Modulation

In a study examining the effects of quaternary ammonium salts (QASs), including APMS derivatives, researchers found that these compounds could modulate enzyme activity effectively. The mechanism involved displacement of ions from cell membranes, leading to alterations in enzyme function .

Agricultural Chemistry

In agriculture, APMS has potential applications as a biocide or herbicide due to its biocidal properties.

Biocidal Activity:

Research indicates that QASs derived from pyridine, including APMS, exhibit significant biocidal activity against various pathogens. The mechanism involves disrupting cellular membranes and inhibiting vital enzymatic functions .

Case Study: Agricultural Applications

A study focused on the application of QASs in agricultural settings demonstrated their effectiveness as biocides against common plant pathogens. APMS was shown to enhance plant resistance to diseases when used as a treatment agent .

Material Science

APMS is also explored for its role in developing advanced materials, particularly in polymer chemistry.

Polymer Synthesis:

APMS can act as a functional monomer in polymerization processes, contributing to the development of new materials with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Development of Functional Polymers

Research has demonstrated that polymers synthesized with APMS exhibit improved properties for applications in coatings and adhesives. These materials showed enhanced adhesion and durability compared to traditional polymers .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressants | Effective synthesis route for new drug candidates |

| Biochemical Applications | Enzyme Inhibition | Modulates enzyme activity through membrane disruption |

| Agricultural Chemistry | Biocidal Agent | Effective against plant pathogens |

| Material Science | Polymer Synthesis | Enhanced material properties |

Mechanism of Action

The mechanism of action of ammonium pyridin-2-ylmethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. It may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

a. (5-Chloropyridin-2-yl)methyl Methanesulfonate

This compound (CAS 864758-02-1) shares a pyridin-2-ylmethyl backbone with the target but differs critically:

- Functional group : It is a methyl ester of methanesulfonic acid (CH₃SO₃− linked via an ester bond), whereas the target is an ammonium sulfonate salt (NH₄⁺SO₃−).

- Physicochemical Implications : The ester group in the analog reduces water solubility compared to the ionic sulfonate salt. Hydrolysis of the ester under acidic/basic conditions may yield methanesulfonic acid and the corresponding alcohol, whereas the ammonium salt is stable in aqueous media.

b. Quaternary Ammonium Compounds (e.g., Glycopyrronium)

Glycopyrronium, a quaternary ammonium antimuscarinic agent, features a permanently charged nitrogen atom within a heterocyclic structure . Key distinctions:

- Charge Localization : The target’s ammonium ion is a counterion, while glycopyrronium’s charge is intrinsic to its structure.

- Biological Activity : Quaternary ammonium compounds often exhibit prolonged pharmacological effects due to membrane impermeability, whereas the target’s ionic nature may favor rapid dissolution and excretion.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

*Estimated properties based on structural analogs.

Research Findings and Gaps

- Sulfonate Salts vs. Esters : Ionic sulfonates like the target compound exhibit superior aqueous stability compared to esters, which are prone to hydrolysis under extreme pH .

- Biological Relevance : Quaternary ammoniums (e.g., glycopyrronium) demonstrate targeted bioactivity, whereas the target’s ammonium counterion may enhance solubility without direct pharmacological effects .

- Synthetic Utility : Pyridine-based sulfonates are valuable intermediates in heterocyclic chemistry, though chlorinated analogs (e.g., ) may offer regioselective reactivity advantages .

Key Gaps : Direct data on the target’s synthesis, crystallography, and thermodynamic properties are absent in the provided evidence. Further studies could explore its role in ion-exchange processes or coordination chemistry.

Biological Activity

Ammonium pyridin-2-ylmethanesulfonate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its role in therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Similar to other quaternary ammonium compounds, it may inhibit enzymes critical for microbial growth and survival.

- Membrane Disruption : The compound likely interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Interference with Nucleic Acid Synthesis : It may disrupt nucleic acid synthesis pathways, which are essential for cellular replication and function.

Efficacy Against Pathogens

This compound has shown promising results in various studies regarding its efficacy against different pathogens:

Case Studies

- Anti-Trypanosomal Activity : A study focused on related pyridinyl compounds demonstrated that modifications to the pyridine ring significantly affected anti-trypanosomal activity against Trypanosoma brucei. These findings suggest that similar structural features in this compound could provide insights into its potential effectiveness against trypanosomiasis .

- Inhibition of Inducible Nitric Oxide Synthase (iNOS) : Related compounds have been studied for their ability to inhibit iNOS, which is implicated in various inflammatory diseases. This suggests that this compound might have therapeutic potential in managing conditions characterized by excessive nitric oxide production .

Research Findings

Recent investigations into the biological activity of this compound have yielded several key findings:

- Structure-Activity Relationship (SAR) : Modifications on the pyridine ring can enhance or diminish biological activity. For instance, the introduction of specific substituents has been shown to improve solubility and potency against target pathogens .

- Biocidal Mechanism : The mechanism by which this compound exerts its biocidal effects involves disrupting cellular processes critical for pathogen survival, including protein synthesis and metabolic functions .

Data Tables

The following table summarizes key findings regarding the biological activity of related compounds:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ammonium pyridin-2-ylmethanesulfonate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves reacting pyridin-2-ylmethanol with sulfonic acid derivatives (e.g., chlorosulfonic acid) under controlled anhydrous conditions. Neutralization with ammonium hydroxide yields the ammonium salt. Purification via recrystallization (using solvents like amyl acetate or isopropyl alcohol, as noted in solvent compatibility studies ) is critical. Purity validation should include HPLC (≥95% purity threshold) and elemental analysis, referencing USP protocols for sulfate quantification .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the pyridin-2-ylmethyl group (δ ~8.5 ppm for aromatic protons) and sulfonate moiety (δ ~3.5 ppm for CH-SO).

- X-ray Crystallography : Resolve crystal packing and counterion interactions, as demonstrated in cobaltoceniumylamido complexes .

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M–NH] peaks.

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies by incubating solutions at pH 2–12 (25–60°C) and monitor degradation via UV-Vis (λ ~260 nm for pyridine rings). Use kinetic modeling (Arrhenius plots) to predict shelf life. Buffer systems (e.g., phosphate or acetate) should be selected based on GHS-compliant handling guidelines to avoid respiratory or dermal hazards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility or reactivity data across studies?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., IUPAC-recommended solvent systems ). Control variables like humidity (use inert atmospheres) and ionic strength. Cross-validate using orthogonal techniques:

- Solubility : Compare gravimetric analysis with nephelometry.

- Reactivity : Employ stopped-flow kinetics to quantify reaction intermediates .

Q. What experimental strategies are suitable for probing the compound’s interaction with biomolecular targets (e.g., enzymes or DNA)?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics.

- Molecular Dynamics Simulations : Use InChI-derived structural data (e.g., PubChem entries ) to model sulfonate-group interactions.

- Fluorescence Quenching : Monitor tryptophan residues in proteins upon ligand binding. Validate findings with null mutants or competitive assays .

Q. How can computational modeling improve the design of derivatives with enhanced properties?

- Methodological Answer :

- DFT Calculations : Optimize geometries using Gaussian09 at the B3LYP/6-31G* level to predict electronic effects of substituents on the pyridine ring.

- QSAR Models : Corrate substituent hydrophobicity (logP) with experimental bioactivity data. Validate with leave-one-out cross-validation .

Q. What advanced analytical methods are recommended for detecting trace impurities in bulk samples?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.